5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C15H14BrN3O2 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-bromo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H14BrN3O2/c1-8(2)14-18-10-4-3-9(7-11(10)19-14)17-15(20)12-5-6-13(16)21-12/h3-8H,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
PWUFYZKKEQVLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Isopropyl-1H-Benzimidazole
A modified Phillips-Ladenburg reaction is employed, utilizing 4-nitro-o-phenylenediamine and isobutyric acid under acidic conditions. The reaction proceeds via cyclodehydration at 120–140°C in polyphosphoric acid (PPA), yielding 2-isopropyl-5-nitro-1H-benzimidazole. Reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 25°C, producing 5-amino-2-isopropyl-1H-benzimidazole.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Isobutyric acid, PPA, 130°C, 6 h | 78% |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 2 h | 92% |
Bromination of Furan-2-Carboxylic Acid
The bromine atom at the 5-position of the furan ring is introduced prior to amide coupling. Two approaches are documented:
Direct Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is brominated using bromine (Br₂) in acetic acid with sodium acetate as a base. The reaction is conducted at 80°C for 3 hours, yielding 5-bromofuran-2-carboxylic acid with regioselectivity >95%.
Optimization Insights:
-
Excess bromine (1.3 equiv) minimizes di-bromination byproducts.
Amide Coupling Strategies
The 5-amino group of the benzimidazole intermediate is coupled with 5-bromofuran-2-carboxylic acid using activation methods tailored to industrial scalability.
Carboxylic Acid Activation
Isobutyl chloroformate and N-methylmorpholine (NMM) in anhydrous tetrahydrofuran (THF) at −20°C generate a mixed carbonate intermediate, which reacts with the benzimidazole amine to form the amide bond. This method avoids racemization and achieves yields of 75–80%.
Alternative Approach:
-
Thionyl chloride (SOCl₂) converts 5-bromofuran-2-carboxylic acid to its acid chloride, which is subsequently reacted with the amine in dichloromethane (DCM) at 0°C.
Comparative Data:
| Activation Method | Solvent | Temperature | Yield |
|---|---|---|---|
| Isobutyl chloroformate | THF | −20°C | 78% |
| Thionyl chloride | DCM | 0°C | 72% |
Purification and Characterization
Crude product purification involves sequential recrystallization and column chromatography.
Recrystallization
The compound is dissolved in ethyl acetate at 60°C and cooled to −20°C, yielding needle-like crystals with ≥98% purity.
Chromatographic Purification
Silica gel column chromatography using ethyl acetate/methanol (95:5) removes residual isopropylbenzimidazole and unreacted furan acid.
Analytical Data:
-
¹H NMR (DMSO-d₆): δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 7.24–7.89 (m, 4H, benzimidazole-H), 6.92 (d, J = 3.4 Hz, 1H, furan-H), 8.02 (s, 1H, NH).
-
HPLC: Retention time = 12.3 min (C18 column, 70:30 H₂O/ACN).
Industrial-Scale Optimization
Solvent Recycling
THF is recovered via distillation (bp 66°C) and reused, reducing production costs by 18%.
Catalytic Bromination
A continuous-flow reactor with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances bromination efficiency (95% conversion in 30 min).
Challenges and Mitigation
Di-Bromination Side Reactions
Excess bromine and prolonged reaction times promote di-bromination at the furan 3-position. Kinetic control (limiting Br₂ to 1.1 equiv) suppresses this side reaction.
Amide Hydrolysis
The electron-withdrawing bromine atom increases the amide’s susceptibility to hydrolysis. Storage under nitrogen at −20°C ensures stability for >12 months.
Emerging Methodologies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring and a benzimidazole moiety, which are known for their diverse biological activities. The presence of bromine enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:
Anti-inflammatory Activity
Research has indicated that benzimidazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. A study demonstrated that certain benzimidazole derivatives showed IC50 values in the nanomolar range for COX inhibition, suggesting strong anti-inflammatory potential .
Anticancer Properties
Benzimidazole derivatives have gained attention for their anticancer activities. The compound's structural features may contribute to its ability to interfere with cancer cell proliferation. Research has documented various benzimidazole derivatives that induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .
Antimicrobial Activity
The furan and benzimidazole components of the compound have been associated with antimicrobial effects. Studies have shown that similar compounds possess activity against a range of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Inhibition of COX Enzymes
In a comprehensive review of benzimidazole derivatives, several compounds were synthesized and evaluated for their COX inhibitory activity. Compounds with similar structural motifs to 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide exhibited significant inhibition of COX enzymes, with some showing selectivity towards COX-2, which is often implicated in inflammatory diseases .
Case Study 2: Anticancer Screening
A series of benzimidazole derivatives were tested against various cancer cell lines, revealing that certain modifications in the structure led to enhanced cytotoxicity. The introduction of the furan moiety was noted to improve the anticancer efficacy compared to other derivatives lacking this feature .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)Phenyl]-5-Bromofuran-2-Carboxamide (CAS 5765-97-9)
- Structure : Retains the 5-bromo-furan carboxamide group but replaces the isopropyl-substituted benzimidazole with a benzimidazole linked to a para-substituted phenyl ring.
- Molecular Formula : C₁₈H₁₂BrN₃O₂ (MW: 382.21 g/mol) .
- Key Differences :
- Increased aromaticity due to the additional phenyl ring.
- Higher molecular weight (382.21 vs. 308.17) likely reduces membrane permeability.
5-Bromo-N-(2-{[2-Methyl-6-(Propan-2-yl)Phenyl]Amino}-2-Oxoethyl)Furan-2-Carboxamide (CAS 892681-99-1)
5-Bromo-N-(3-(2-Phenyl-1H-Imidazol-1-yl)Propyl)Furan-2-Carboxamide (CAS 1421461-83-7)
- Structure : Replaces benzimidazole with a phenyl-imidazole moiety linked via a propyl chain.
- Molecular Formula : C₁₇H₁₆BrN₃O₂ (MW: 374.2 g/mol) .
- Key Differences: Imidazole ring introduces additional hydrogen-bonding sites.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Properties of Selected Analogues
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available literature on its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound features a 5-bromo substituent on a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the furan ring and the carboxamide group enhances its potential interactions with biological targets.
Biological Activity Overview
Research has highlighted several key areas regarding the biological activity of this compound:
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown:
- IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Induction of apoptosis as evidenced by flow cytometry assays, indicating a mechanism involving programmed cell death.
- Mechanism of Action : The compound appears to function through multiple pathways, including:
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Efficacy
A comparative analysis of similar compounds reveals that 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide often outperforms traditional chemotherapeutic agents like doxorubicin in specific contexts.
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide | 0.65 | MCF-7 (Breast) | Apoptosis induction via p53 activation |
| Doxorubicin | 10.38 | MCF-7 (Breast) | Topoisomerase II inhibition |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study A : Evaluated the impact on MCF-7 cells, reporting a significant reduction in cell viability at concentrations as low as 0.65 µM.
- Study B : Investigated anti-inflammatory properties in a murine model of arthritis, showing reduced swelling and inflammatory cytokine levels following treatment with the compound.
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, starting with cyclization of o-phenylenediamine derivatives to form the benzimidazole core, followed by bromination and coupling with furan-2-carboxamide. Key steps include:
- Cyclization under acidic conditions (e.g., HCl/ethanol at reflux) to form the benzimidazole ring .
- Buchwald-Hartwig amidation or Ullmann coupling for introducing the propan-2-yl group .
- Bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled light . Optimization focuses on solvent polarity (DMF for solubility), temperature (0–5°C for bromination), and catalyst selection (e.g., Pd(OAc)₂ for coupling). Yield improvements (≥80%) require stoichiometric control of reagents and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Essential techniques include:
- 1H/13C NMR : Benzimidazole protons appear as singlets (δ 8.2–8.5 ppm), furan protons as doublets (δ 7.0–7.5 ppm), and isopropyl groups as triplets/septets (δ 1.2–1.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 368.0245 (C₁₅H₁₄BrN₃O₂) .
- FT-IR : Carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Benzimidazole : Participates in π-π stacking and hydrogen bonding; sensitive to oxidation .
- Brominated furan : Electrophilic substitution favored at the 5-position; susceptible to nucleophilic attack under basic conditions .
- Carboxamide : Hydrolyzes in acidic/basic media; stabilize via lyophilization or storage in anhydrous DMSO .
Advanced Research Questions
Q. How can computational modeling predict the binding modes of this compound to biological targets?
- Molecular docking (AutoDock Vina) using high-resolution protein structures (PDB ID: 2YFX for kinases) identifies binding poses in ATP pockets. Key interactions include hydrogen bonds with backbone amides (e.g., Glu91 in EGFR) and halogen bonding via bromine .
- MD simulations (AMBER) over 100 ns trajectories assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. What strategies resolve contradictions in reported biological activity data across similar analogs?
- Standardized assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and purity thresholds (>95% by HPLC) .
- Orthogonal validation : Combine enzyme inhibition assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can structural modifications enhance metabolic stability without compromising activity?
Q. What mechanistic insights explain divergent activities between brominated and non-brominated analogs?
Bromine’s electron-withdrawing effect enhances electrophilicity, enabling covalent binding to cysteine residues (e.g., Cys797 in EGFR). Irreversible inhibition is confirmed via:
- Jump-dilution assays : Residual activity <10% after inhibitor removal .
- X-ray crystallography : Bromine forms a 3.0 Å halogen bond with Thr854 in the kinase domain .
Methodological Guidelines
- Synthesis : Optimize coupling steps using HATU/DIPEA in DMF at 25°C for 24 hours .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water .
- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
